molecular formula C17H16N4O2S B2868188 N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1448135-07-6

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2868188
CAS No.: 1448135-07-6
M. Wt: 340.4
InChI Key: GMZQMXBVKDIAIM-UHFFFAOYSA-N
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Description

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with a unique structure that combines a thiazole ring, a pyridazine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and pyridazine intermediates. The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The pyridazine ring can be prepared via the reaction of hydrazine with α,β-unsaturated carbonyl compounds.

The final step involves the coupling of the thiazole and pyridazine intermediates through a nucleophilic substitution reaction, followed by the introduction of the carboxamide group. This step requires precise control of reaction conditions, including temperature, solvent, and pH, to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing continuous flow processes to enhance efficiency and reproducibility. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the thiazole or pyridazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has diverse applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It serves as a probe for studying biological processes, including enzyme activity and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is utilized in the development of new pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

    N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-5-oxopyrrolidine-2-carboxamide: This compound shares a similar thiazole structure but differs in the pyrrolidine ring, leading to different chemical and biological properties.

    N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrimidine-2-carboxamide:

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-10-5-3-4-6-12(10)17-19-11(2)14(24-17)9-18-16(23)13-7-8-15(22)21-20-13/h3-8H,9H2,1-2H3,(H,18,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZQMXBVKDIAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=NNC(=O)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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